molecular formula C19H18IO3P B024030 Methyltriphenoxyphosphonium iodide CAS No. 17579-99-6

Methyltriphenoxyphosphonium iodide

Cat. No.: B024030
CAS No.: 17579-99-6
M. Wt: 452.2 g/mol
InChI Key: VKTOBGBZBCELGC-UHFFFAOYSA-M
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Description

Methyltriphenoxyphosphonium iodide, also known as this compound, is a useful research compound. Its molecular formula is C19H18IO3P and its molecular weight is 452.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • It is used in the Wittig reaction of aldehydes and ketones to produce chloroolefins, showing good to moderate yields. It is also effective for the direct conversion of benzaldehyde into phenylacetylene (S. Miyano et al., 1979).

  • Methyltriphenylphosphonium and methyltriphenylarsonium iodide can produce anionic carbonyliodorhenium complexes, with stoichiometry affecting the formation of the anions (K. Moedritzer, 1972).

  • It effectively inhibits corrosion of XC 70 steel in sulfuric acid medium, reaching a maximum inhibitory efficacy of 97.80% at 60 M concentration (H. Zerrouki et al., 2019).

  • Methyltriphenylphosphonium iodide thiourea crystals exhibit charge asymmetry and optical quality, suggesting potential applications in laser radiation and second harmonic generation (B. Shivachev et al., 2013).

  • It serves as a precursor for novel metal cations in electrochemical sensors, as demonstrated in the one-pot synthesis of 1,1′-ferrocenediylbis-(methyltriphenylphosphonium iodide) from alcohols (Wei Liu et al., 2008).

  • Methyltriphenoxyphosphonium iodide (MTPI) induces dehydration and dehydrohalogenation in mild conditions, with alcohol-MTPI interaction being a key step in the reaction (C. Spangler et al., 1981).

  • It is involved in the synthesis of methyl 11,14,17-eicosatrienoate-3,3,4,4,8,8,9,9-d8 for metabolic studies, producing an unexpected by-product (H. Rakoff, 1993).

  • It has potential applications in the synthesis of 1-(2,3-dideoxy-3-C-hydroxymethyl-beta-D-threo-pentofuranosyl)thymine derivatives as anti-HIV agents (J. Wengel et al., 1995).

Safety and Hazards

Methyltriphenoxyphosphonium iodide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Properties

IUPAC Name

methyl(triphenoxy)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3P.HI/c1-23(20-17-11-5-2-6-12-17,21-18-13-7-3-8-14-18)22-19-15-9-4-10-16-19;/h2-16H,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKTOBGBZBCELGC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[P+](OC1=CC=CC=C1)(OC2=CC=CC=C2)OC3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18IO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938707
Record name Methyl(triphenoxy)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17579-99-6
Record name Phosphorus(1+), methyltriphenoxy-, iodide (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17579-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyltriphenoxyphosphonium iodide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl(triphenoxy)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyltriphenoxyphosphonium iodide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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